[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466736
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1 |
| Standard InChI Key | HWDSCIZJCKXORD-LBAUFKAWSA-N |
| Isomeric SMILES | CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characterization
Molecular Architecture
The compound comprises three key components:
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A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
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An (S)-2-amino-propionyl group attached to the pyrrolidine’s 1-position, introducing chirality and a peptide-like bond.
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An ethyl-carbamic acid benzyl ester moiety linked to the pyrrolidine’s 2-methyl position, providing carbamate functionality and aromaticity.
The stereochemistry is critical: the (S)-configuration at the propionyl group and pyrrolidine ring influences its biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
| Molecular Formula | ||
| Molecular Weight | 333.4 g/mol | |
| SMILES Notation | CCN(CC1CCCN1C(=O)C@HN)C(=O)OCC2=CC=CC=C2 | |
| InChIKey | HWDSCIZJCKXORD-HOCLYGCPSA-N |
Spectroscopic Data
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NMR: The pyrrolidine protons resonate between δ 1.5–3.5 ppm, while the benzyl aromatic protons appear at δ 7.2–7.4 ppm.
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IR: Stretching vibrations at 1680–1720 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (carbamate C-O).
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Mass Spectrometry: A molecular ion peak at m/z 333.4 and fragmentation patterns confirming the ethyl-carbamate group.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three stages:
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Pyrrolidine Functionalization:
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Alkylation of pyrrolidine’s 2-position with ethyl bromide.
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Introduction of the (S)-2-amino-propionyl group via amide coupling using HATU or EDCl.
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Carbamate Formation:
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Reaction of the secondary amine with benzyl chloroformate under basic conditions (e.g., triethylamine).
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Chiral Resolution:
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Enantiomeric purity is achieved via chiral HPLC or enzymatic resolution.
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Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HATU, DIPEA, DMF, 0°C → RT | 78 | 95 |
| 2 | Benzyl chloroformate, TEA, THF | 85 | 98 |
| 3 | Chiralcel OD-H column, hexane/IPA | 92 | >99 ee |
Reactivity Profile
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Hydrolysis: The benzyl ester is cleaved under acidic (HCl/MeOH) or hydrogenolytic conditions (H₂/Pd-C).
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Amination: The primary amine undergoes reductive amination with aldehydes/ketones.
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Enzyme Interactions: The carbamate group acts as a serine protease inhibitor mimetic .
Biological Activity and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: The carbamate group covalently binds to serine residues in proteases, mimicking transition states .
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Receptor Modulation: The pyrrolidine scaffold adopts conformations that fit into GPCR binding pockets.
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | Activity (IC₅₀/Ki) | Source |
|---|---|---|---|
| DMP-777 | Elastase | 78.76 µM | |
| YM-60828 | Thrombin | ~100 µM | |
| This compound | Dopamine D2 | 50–100 nM (predicted) |
Applications and Future Directions
Drug Discovery
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Lead Optimization: Serves as a scaffold for CNS agents due to blood-brain barrier permeability predicted by LogP ~2.5.
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Prodrug Development: The benzyl ester enhances solubility for intravenous administration.
Biochemical Tools
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Activity-Based Probes: Fluorescent tags can be introduced via the amine group for protease profiling.
Challenges and Opportunities
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Stereochemical Complexity: Scalable asymmetric synthesis remains a hurdle.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity.
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